molecular formula C14H21NO3 B12049920 2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid

2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid

Cat. No.: B12049920
M. Wt: 251.32 g/mol
InChI Key: WGQQQEFRSGVMSR-WHCAJBEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetylamino-1-adamantane acetic acid is a compound with the empirical formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure, which imparts unique physical and chemical properties to its derivatives.

Preparation Methods

3-Acetylamino-1-adamantane acetic acid can be synthesized from 3-aminoadamantan-1-ol by acylation with acetyl chloride . The reaction typically yields a high amount of the product, which is soluble in water. This method is commonly used in research laboratories for the preparation of this compound.

Chemical Reactions Analysis

3-Acetylamino-1-adamantane acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetylamino-1-adamantane acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylamino-1-adamantane acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Acetylamino-1-adamantane acetic acid is unique due to its adamantane core, which imparts stability and rigidity to the molecule. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-[(5S,7R)-3-acetamido-1-adamantyl]acetic acid

InChI

InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18)/t10-,11+,13?,14?

InChI Key

WGQQQEFRSGVMSR-WHCAJBEMSA-N

Isomeric SMILES

CC(=O)NC12C[C@@H]3C[C@H](C1)CC(C3)(C2)CC(=O)O

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.